4-Fluoro-2-((4-methoxybenzyl)oxy)-1-methylbenzene
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Overview
Description
4-Fluoro-2-((4-methoxybenzyl)oxy)-1-methylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a fluorine atom, a methoxybenzyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-((4-methoxybenzyl)oxy)-1-methylbenzene can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-1-methyl-2-nitrobenzene with 4-methoxybenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amine, followed by a diazotization reaction to introduce the fluorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Catalysts and advanced purification techniques, such as chromatography, are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-((4-methoxybenzyl)oxy)-1-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products
Oxidation: Quinones, carboxylic acids
Reduction: Amines
Substitution: Substituted benzene derivatives
Scientific Research Applications
4-Fluoro-2-((4-methoxybenzyl)oxy)-1-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-((4-methoxybenzyl)oxy)-1-methylbenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The methoxybenzyl group may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methoxybenzonitrile
- 4-Fluoro-2-methoxybenzyl chloride
- 4-Methoxyphenylboronic acid
Uniqueness
4-Fluoro-2-((4-methoxybenzyl)oxy)-1-methylbenzene is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of both a fluorine atom and a methoxybenzyl group distinguishes it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C15H15FO2 |
---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
4-fluoro-2-[(4-methoxyphenyl)methoxy]-1-methylbenzene |
InChI |
InChI=1S/C15H15FO2/c1-11-3-6-13(16)9-15(11)18-10-12-4-7-14(17-2)8-5-12/h3-9H,10H2,1-2H3 |
InChI Key |
MZWASWVUBNXKRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)OCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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